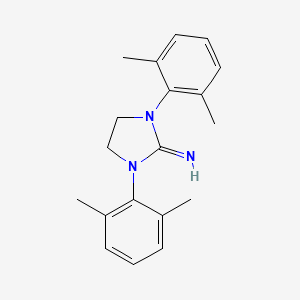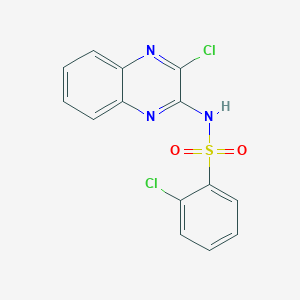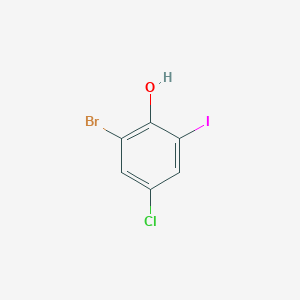
2-fluoro-5-(1,3-thiazol-2-yl)pyridine
描述
2-fluoro-5-(1,3-thiazol-2-yl)pyridine is a heterocyclic compound that features both a thiazole ring and a fluoropyridine moiety. The presence of these two functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate thioamides with α-haloketones or α-haloesters under basic conditions . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of 2-fluoro-5-(1,3-thiazol-2-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-fluoro-5-(1,3-thiazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiazolidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
2-fluoro-5-(1,3-thiazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Medicine: It is explored as a potential lead compound in drug discovery programs targeting various diseases.
作用机制
The mechanism of action of 2-fluoro-5-(1,3-thiazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
相似化合物的比较
2-fluoro-5-(1,3-thiazol-2-yl)pyridine can be compared with other similar compounds, such as:
2-(6-Chloropyridin-3-yl)thiazole: Similar structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and biological activity due to the difference in electronegativity and size of the substituent.
2-(6-Bromopyridin-3-yl)thiazole: Contains a bromine atom, which can affect the compound’s reactivity and interactions with biological targets.
2-(6-Methylpyridin-3-yl)thiazole: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly impact its chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H5FN2S |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
2-(6-fluoropyridin-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H5FN2S/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H |
InChI 键 |
RYYRZKHKRWYZOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C2=NC=CS2)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(Pent-4-EN-1-YL)pyridin-2-YL]benzonitrile](/img/structure/B8590727.png)
![[4-(Piperidine-1-carbonyl)phenyl]methanol](/img/structure/B8590740.png)






![tert-butyl 6-(4-bromo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8590804.png)
![Ethyl 1-[6-(2-Hydroxy-5-methylphenyl)-2-pyridyl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B8590805.png)


